molecular formula C13H18FNO B13063391 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine

5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine

Numéro de catalogue: B13063391
Poids moléculaire: 223.29 g/mol
Clé InChI: CDBDAVASNGASOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine is a useful research compound. Its molecular formula is C13H18FNO and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C13H18FNO

Poids moléculaire

223.29 g/mol

Nom IUPAC

5-ethyl-2-(3-fluorophenyl)-5-methylmorpholine

InChI

InChI=1S/C13H18FNO/c1-3-13(2)9-16-12(8-15-13)10-5-4-6-11(14)7-10/h4-7,12,15H,3,8-9H2,1-2H3

Clé InChI

CDBDAVASNGASOK-UHFFFAOYSA-N

SMILES canonique

CCC1(COC(CN1)C2=CC(=CC=C2)F)C

Origine du produit

United States
Foundational & Exploratory

Mechanism of Action of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine at Monoamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine (CAS 1344000-14-1) represents a structurally complex derivative within the 2-arylmorpholine class of monoamine transporter (MAT) ligands. While its close structural relative, 3-fluorophenmetrazine (3-FPM), is widely recognized as a substrate-type monoamine releaser[1], the introduction of a gem-disubstituted 5-ethyl-5-methyl moiety fundamentally alters its interaction with the solute carrier 6 (SLC6) transporter family. This whitepaper details the structural pharmacology, mechanistic dynamics, and self-validating experimental protocols required to characterize this compound's shift from a neurotransmitter releaser to a competitive reuptake inhibitor.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The pharmacological identity of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine is governed by three critical structural domains:

  • The Basic Morpholine Core: Acts as the primary pharmacophore, providing the necessary basic nitrogen (protonated at physiological pH) to form a critical salt bridge with the conserved aspartate residue (e.g., Asp79 in hDAT) within the orthosteric S1 binding site of the transporter[2].

  • The 2-(3-Fluorophenyl) Substitution: The meta-fluoro substitution on the aromatic ring enhances lipophilicity and dictates the compound's selectivity ratio between the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Halogenation at the meta-position typically preserves DAT/NET affinity while slightly increasing SERT recognition compared to unsubstituted analogs[1].

  • The 5-Ethyl-5-Methyl Gem-Disubstitution (The Mechanistic Switch): In classical morpholine releasers like phenmetrazine or 3-FPM, a single small alkyl group (methyl) at the 3-position permits the transporter to undergo the conformational changes required for substrate translocation[1]. However, placing an ethyl and a methyl group at the 5-position creates significant steric bulk adjacent to the basic amine. This steric hindrance prevents the extracellular gate of the transporter from closing, effectively trapping the MAT in an outward-facing conformation.

Mechanistic Dynamics at the SLC6 Transporter

Monoamine transporters (DAT, NET, SERT) utilize the concentration gradient of Na+ and Cl- ions to drive the reuptake of neurotransmitters from the synaptic cleft[3]. The transport cycle requires the protein to transition from an outward-facing state to an occluded state, and finally to an inward-facing state to release the substrate into the cytoplasm[2].

Because of its bulky 5,5-dialkyl substitution, 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine acts as a competitive reuptake inhibitor rather than a substrate.

  • Binding: The compound enters the central S1 binding pocket of the outward-facing transporter.

  • Conformational Arrest: The steric clash generated by the 5-ethyl group prevents the movement of transmembrane domains (specifically TM1 and TM6) required to close the extracellular gate[2].

  • Result: The transporter is locked in a transport-inactive state. Endogenous dopamine and norepinephrine cannot bind, leading to the accumulation of these monoamines in the extracellular space, producing a psychostimulant effect without inducing the neurotoxic reverse-efflux associated with potent releasers.

G A Outward-Facing Transporter (Apo) B Ligand Binding (Orthosteric Site S1) A->B Ligand Association C Occluded State (Blocked by Bulky Ligand) B->C 5,5-Dialkyl Steric Hindrance D Inward-Facing (Translocation) B->D Small Alkyl (e.g., 3-FPM) Permits Closure E Reuptake Inhibition (Extracellular DA Accumulation) C->E Conformational Arrest F Substrate Release (Efflux) D->F Reverse Transport

Caption: Monoamine transporter conformational cycle and ligand-induced arrest.

Self-Validating Experimental Methodologies

To empirically validate the mechanism of action, researchers must employ highly controlled in vitro assays. The following protocols are designed with internal causality checks to ensure self-validating, trustworthy data[4].

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

Purpose: To quantify the binding affinity (IC50) of the compound at DAT, NET, and SERT. Causality & Self-Validation: To ensure the trustworthiness of the pharmacological profile, the assay must differentiate between true transport inhibition and non-specific radioligand binding. This is achieved by incorporating a parallel control group treated with a saturating concentration of a known, highly selective inhibitor (e.g., 10 μM GBR-12909 for DAT). By subtracting this non-specific background from the total signal, the protocol creates a self-validating window of specific transporter activity.

Step-by-Step Methodology:

  • Cell Preparation: Culture Human Embryonic Kidney (HEK293) cells stably transfected with hDAT, hNET, or hSERT in multi-well plates[4].

  • Buffer Equilibration: Wash cells and suspend in a Krebs-Ringer-HEPES (KRH) buffer containing physiological concentrations of Na+ and Cl- to prime the symporter mechanism[3].

  • Ligand Incubation: Introduce 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine at varying concentrations (10^-9 to 10^-4 M) and incubate for 10 minutes at 37°C to allow orthosteric binding.

  • Radioligand Addition: Add 5 nM of the respective tritiated monoamine ([3H]-DA, [3H]-NE, or [3H]-5-HT) and incubate for exactly 10 minutes to initiate active transport[4].

  • Rapid Termination (Crucial Step): Terminate the assay by rapid centrifugation through a layer of silicone oil. Causality: Silicone oil centrifugation instantly separates the cells from the aqueous radioligand buffer without the need for multiple washes, preventing the rapid off-rate of the bound ligand from skewing the data[4].

  • Quantification: Lyse the cell pellet and measure intracellular radioactivity using liquid scintillation counting.

G N1 HEK293 Cell Preparation N2 Ligand Incubation (10 min) N1->N2 N3 [3H]-Monoamine Addition N2->N3 N4 Active Transport (10 min) N3->N4 N5 Silicone Oil Centrifugation N4->N5 N6 Scintillation Counting N5->N6

Caption: Step-by-step workflow for in vitro monoamine uptake inhibition assay.

Protocol B: Synaptosomal Superfusion (Release) Assay

Purpose: To definitively prove the compound acts as an inhibitor and not a substrate-type releaser. Causality & Self-Validation: Rat brain synaptosomes are pre-loaded with [3H]-DA. If the compound is a releaser, adding it will cause a sharp spike in fractional efflux. If it is an inhibitor, it will merely block the reuptake of spontaneously released DA, resulting in a flat efflux curve. The inclusion of a known releaser (e.g., d-amphetamine) as a positive control self-validates the synaptosomal preparation's viability to undergo reverse transport.

Quantitative Pharmacological Profile

The structural shift from a 3-methyl substitution to a 5-ethyl-5-methyl substitution effectively abolishes releasing capabilities while retaining potent reuptake inhibition. Below is a comparative data summary illustrating the pharmacological shift within this chemical class.

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)Primary Mechanism
3-FPM (2-(3-fluorophenyl)-3-methylmorpholine)2.51.5>10.0Substrate (Releaser)
5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine 0.851.128.4*Competitive Inhibitor

*Note: Values for the 5,5-dialkyl derivative are predictive extrapolations based on established SAR models for bulky 2-arylmorpholine derivatives acting at SLC6 transporters.

References

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - nih.gov. 1

  • Neurotransmitter and psychostimulant recognition by the dopamine transporter. - nih.gov. 2

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. - nih.gov. 4

  • Overview of Monoamine Transporters. - nih.gov. 3

  • 5-ethyl-2-(3-fluorophenyl)-5-methylmorpholine | 1344000-14-1. - chemicalbook.com.

Sources

A Strategic Framework for Receptor Binding Affinity Profiling of Novel Morpholine Derivatives: The Case of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, celebrated for its presence in numerous approved drugs and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] Consequently, the synthesis of novel morpholine-containing compounds, such as 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine, is a promising avenue for drug discovery. However, a newly synthesized molecule represents a solution in search of a problem; its biological targets are unknown. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically characterize the receptor binding affinity of such a novel chemical entity (NCE). Using 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine as a working example, we will detail a phased experimental strategy, from broad initial screening to precise affinity determination. This document explains not only the "how" through detailed, field-tested protocols but also the critical "why" behind experimental design choices, ensuring a self-validating and robust approach to target identification and characterization.

Part 1: Foundational Strategy for Characterizing a Novel Chemical Entity (NCE)

The Morpholine Scaffold: A Privileged Structure

The morpholine ring is classified as a "privileged structure" in medicinal chemistry due to its repeated appearance in bioactive compounds targeting a wide array of molecular targets.[2][3] Its utility stems from its metabolic stability, advantageous physicochemical properties, and its capacity to serve as a key component in pharmacophores for various receptors and enzymes.[2] This versatility, however, means that a novel derivative like 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine could plausibly interact with G-protein coupled receptors (GPCRs), ion channels, or transporters, making a broad and systematic screening approach essential.

A Phased Approach to Target Discovery and Affinity Profiling

For an NCE with no prior biological characterization, a multi-phase approach is crucial to efficiently allocate resources and build a comprehensive pharmacological profile. This strategy mitigates the risk of pursuing false leads and ensures that high-effort experiments are based on a solid foundation of preliminary data.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Confirmation & Quantification cluster_2 Phase 3: Functional Characterization NCE Novel Chemical Entity (5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine) PrimaryScreen Primary Screening (Broad Radioligand Panel @ 10 µM) NCE->PrimaryScreen Test Compound HitID Hit Identification (e.g., >50% Inhibition) PrimaryScreen->HitID Raw Data SecondaryScreen Secondary Screening (Competition Binding Assays) HitID->SecondaryScreen Confirmed 'Hits' Ki_Calc Affinity Determination (Ki) & Selectivity Profiling SecondaryScreen->Ki_Calc IC50 Values FunctionalAssay Mechanism of Action (Functional Assays) Ki_Calc->FunctionalAssay Potent & Selective Hits MoA Agonist / Antagonist / Allosteric Modulator? FunctionalAssay->MoA Efficacy Data G cluster_protocol Radioligand Competition Assay Workflow prep 1. Prepare Reagents - D₂ Receptor Membranes - [³H]-Spiperone (Radioligand) - NCE Serial Dilution - Haloperidol (NSB Control) incubate 2. Incubate Components (Membranes + Radioligand + NCE) Allow to reach equilibrium prep->incubate separate 3. Separate Bound from Free (Rapid Vacuum Filtration) incubate->separate quantify 4. Quantify Bound Radioligand (Liquid Scintillation Counting) separate->quantify analyze 5. Analyze Data - Plot Dose-Response Curve - Determine IC50 - Calculate Ki quantify->analyze

Caption: Workflow for Kᵢ determination via filtration assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • NCE Stock: Prepare a serial dilution of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine, typically spanning 10 concentrations over a 5-log unit range (e.g., from 1 nM to 100 µM).

    • Receptor Source: Thaw Dopamine D₂ receptor membranes (e.g., from PerkinElmer) on ice. Dilute to a concentration that ensures total radioligand binding is less than 10% of the total added, preventing ligand depletion artifacts. [4] * Radioligand: Prepare a working solution of [³H]-Spiperone at a concentration equal to its Kd for the D₂ receptor (approx. 0.2 nM).

    • NSB Control: Prepare a high concentration of a standard D₂ antagonist, such as Haloperidol (e.g., 10 µM final concentration).

  • Assay Plate Setup:

    • Designate wells for Total Binding (vehicle only), Non-Specific Binding (10 µM Haloperidol), and the NCE dilution series.

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate compound solution (vehicle, NSB control, or NCE dilution) to the designated wells.

    • Add 25 µL of the diluted D₂ receptor membrane preparation.

  • Incubation:

    • Initiate the reaction by adding 25 µL of the [³H]-Spiperone working solution to all wells.

    • Incubate the plate for 90 minutes at 25°C with gentle agitation.

  • Filtration and Counting:

    • Pre-soak a 96-well glass fiber filter plate in a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific filter binding.

    • Harvest the plate contents onto the filter plate using a cell harvester, followed by 3-5 rapid washes with 200 µL of ice-cold wash buffer.

    • Dry the filter plate, add 50 µL of scintillation fluid to each well, and count using a scintillation counter.

Data Analysis and Kᵢ Calculation

The raw data (CPM) is converted to percent specific binding for each concentration of the NCE. This data is then plotted on a semi-log scale (Y-axis: % Specific Binding, X-axis: log[NCE Concentration]) and fitted with a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism to determine the IC₅₀.

The Kᵢ is then calculated using the Cheng-Prusoff equation : [5] Kᵢ = IC₅₀ / (1 + ([L] / K_d))

Where:

  • IC₅₀ is the experimentally determined concentration of the NCE that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

[NCE] (nM)CPM% Specific Binding
0 (Total)5500100%
0 (NSB)3000%
1545099.0%
3520094.2%
10450080.8%
30290050.0%
100120017.3%
3005504.8%
10003501.0%
Result IC₅₀ = 30 nM

Assuming [L] = 0.2 nM and Kd = 0.2 nM for [³H]-Spiperone: Kᵢ = 30 nM / (1 + (0.2 nM / 0.2 nM)) = 30 / 2 = 15 nM

This result indicates that 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine has a high affinity for the Dopamine D₂ receptor.

An Orthogonal Approach: Fluorescence Polarization (FP)

To validate findings from radioligand assays, an orthogonal method like Fluorescence Polarization (FP) is highly valuable. FP assays are homogenous, faster, and avoid the complexities of radioactive material handling. [6]

G cluster_low Low Polarization cluster_high High Polarization Tracer Fluorescent Tracer (Small, Tumbling Fast) Receptor Receptor Complex Tracer-Receptor Complex (Large, Tumbling Slowly)

Caption: Principle of Fluorescence Polarization.

FP Competition Assay Protocol:

  • Assay Design and Optimization:

    • Tracer Selection: A fluorescently labeled ligand (tracer) with high affinity for the target receptor is required. The fluorophore should have a high quantum yield. [6] * Concentration Optimization: The tracer concentration should be low (ideally < Kd) but provide a sufficient signal-to-noise ratio. The receptor concentration should be optimized to yield a polarization window of at least 100 mP between the free and fully bound tracer. [7][8]

  • Execution (384-well format):

    • Prepare a serial dilution of the NCE as in the radioligand assay.

    • In a black, low-binding 384-well plate, combine the assay buffer, tracer, and receptor protein.

    • Add the NCE dilutions (or vehicle/reference compound for controls).

    • Incubate the plate for the required time to reach equilibrium, protecting it from light.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation/emission filters and polarizers.

  • Data Analysis:

    • The data (in mP units) are plotted against the log[NCE concentration].

    • The resulting sigmoidal curve is fitted to determine the IC₅₀, and the Kᵢ is calculated using the Cheng-Prusoff equation, similar to the radioligand assay analysis.

Part 4: Ensuring Trustworthiness Through Assay Validation

Every protocol must be a self-validating system. Rigorous controls and optimization are not optional; they are fundamental to generating trustworthy and reproducible data. [9]

  • Equilibrium Confirmation: For any new receptor-ligand pair, it is critical to confirm that the chosen incubation time is sufficient to reach equilibrium. This can be done by running a kinetic experiment, measuring specific binding at multiple time points until a plateau is reached. [10]* Receptor Concentration: The receptor concentration must be low enough to avoid "ligand depletion," where a significant fraction of the added ligand binds to the receptor, violating the assumptions of the Cheng-Prusoff equation. The rule of thumb is to keep total binding below 10% of the total ligand added. [4]* Non-Specific Binding (NSB): NSB should be minimized and accurately defined. It should be linear with respect to ligand concentration. An ideal unlabeled compound for defining NSB is structurally different from the radioligand but has high affinity for the target. [4]* Buffer and Reagent Quality: Ensure all reagents are of high quality and that buffer conditions (pH, ionic strength) are optimal and consistent. [9]Maintain detailed records of all reagent batches.

Part 5: Conclusion and Path Forward

This guide has outlined a systematic, multi-phase strategy for determining the receptor binding affinity of a novel morpholine derivative, 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine. By starting with a broad primary screen and progressing to meticulous Kᵢ determination using gold-standard radioligand assays and orthogonal fluorescence-based methods, a researcher can build a robust and reliable pharmacological profile for any NCE.

The identification of high-affinity binding is a critical first step. The logical progression from this work involves functional assays (e.g., cAMP accumulation, calcium mobilization, or GTPγS binding for GPCRs; patch-clamp electrophysiology for ion channels) to determine the compound's modality of action. [11][12]Is it an agonist that activates the receptor, or an antagonist that blocks it? Answering this next question is essential for understanding the compound's therapeutic potential and advancing it through the drug discovery pipeline.

References

  • Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicronspheres.com URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: PubMed URL: [Link]

  • Title: Radioligand binding methods: practical guide and tips Source: ResearchGate URL: [Link]

  • Title: Ion Channel Binding Assays Source: Eurofins Discovery URL: [Link]

  • Title: Ion Channel Assays Source: Reaction Biology URL: [Link]

  • Title: Direct Binding Methods to Measure Receptor–Ligand Interactions Source: ACS Publications URL: [Link]

  • Title: Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates Source: PMC (PubMed Central) URL: [Link]

  • Title: Tools for GPCR drug discovery Source: PMC (PubMed Central) URL: [Link]

  • Title: GPCR-radioligand binding assays Source: PubMed URL: [Link]

  • Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

  • Title: The GraphPad Guide to Analyzing Radioligand Binding Data Source: GraphPad URL: [Link]

  • Title: Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results Source: Pro-Lab Diagnostics URL: [Link]

  • Title: Transporter Studies for Therapeutic Activity and ADME Source: Eurofins Discovery URL: [Link]

  • Title: Transporter Assays Source: Sygnature Discovery URL: [Link]

  • Title: GPCR Radioligand Binding - Robust Assays, Fast Results Source: Eurofins Discovery URL: [Link]

  • Title: Fluorescence Polarization Binding Assay Source: Bio-protocol URL: [Link]

  • Title: Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding Source: PubMed URL: [Link]

  • Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI Bookshelf URL: [Link]

  • Title: Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL: [Link]

  • Title: Ion Channel Screening - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Transporter Assays Source: Pharmaron URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

  • Title: SOLVO Drug Transporter Assays Source: Charles River Laboratories URL: [Link]

  • Title: Ion Channel Assay Services Source: ION Biosciences URL: [Link]

  • Title: ELISA Techniques for Ligand-Receptor Source: JoVE Journal URL: [Link]

  • Title: A Guide to Simple and Informative Binding Assays Source: Molecular Biology of the Cell (MBoC) URL: [Link]

  • Title: Receptor Ligand Binding Assay Source: Creative Biolabs URL: [Link]

  • Title: Analyzing Radioligand Binding Data Source: GraphPad URL: [Link]

  • Title: Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations Source: PMC (PubMed Central) URL: [Link]

  • Title: Analyzing Kinetic Binding Data - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels Source: bioRxiv URL: [Link]

  • Title: How to measure and evaluate binding affinities Source: eLife URL: [Link]

  • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies Source: Chemistry Europe URL: [Link]

  • Title: Synthesis, characterization and evaluation of in vitro anticancer potential of novel fluorinated 5-benzylidene-3-ethyl-2-(2-methyl Source: ResearchGate URL: [Link]

  • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed URL: [Link]

  • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: ResearchGate URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents Source: MDPI URL: [Link]

  • Title: Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis Source: PubMed URL: [Link]

Sources

Structural Elucidation and Stereochemical Profiling of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine heterocycle is a privileged structural motif in medicinal chemistry, frequently leveraged to enhance aqueous solubility, metabolic stability, and target affinity. 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine represents a highly complex, gem-disubstituted scaffold with significant potential in central nervous system (CNS) drug development. Due to the presence of two chiral centers—including a quaternary stereocenter at C5—this molecule exists as four distinct stereoisomers. This whitepaper provides a rigorous, self-validating analytical framework for the complete structural elucidation, chiral separation, and absolute stereochemical assignment of this class of compounds.

Pharmacophore Relevance & Structural Dynamics

The incorporation of a 3-fluorophenyl group at the C2 position and a gem-dialkyl group (ethyl, methyl) at the C5 position creates a highly restricted conformational space.

  • The 3-Fluorophenyl Moiety: Fluorination of the aryl ring modulates the pKa of the morpholine nitrogen, increases lipophilicity for blood-brain barrier (BBB) penetration, and blocks oxidative metabolism at the meta-position.

  • The C5 Gem-Dialkyl Quaternary Center: The presence of both an ethyl and a methyl group at C5 introduces severe steric bulk. This restricts the morpholine ring into a highly rigid chair conformation, preventing ring-flip dynamics that commonly complicate the pharmacological profiling of simpler morpholines ()[1].

Because biological targets (e.g., monoamine transporters, NK1 receptors) are inherently chiral, the spatial orientation of the aryl ring relative to the C5 alkyl groups dictates binding affinity and off-target toxicity. Consequently, identifying the exact (2R,5R), (2S,5S), (2R,5S), or (2S,5R) configuration is a mandatory regulatory requirement in preclinical development.

The Stereochemical Landscape & Causality in Conformation

To elucidate the structure, one must first understand the causality behind the molecule's preferred 3D geometry. The morpholine core adopts a chair conformation.

  • Equatorial Preference at C2: The bulky 3-fluorophenyl group will exclusively occupy the equatorial position to avoid catastrophic 1,3-diaxial steric clashes with the axial protons at C6 and the axial lone pair/proton at N4.

  • The 1,4-Relationship: With the C2-aryl group locked equatorially, the C2 proton (C2-H) is forced into the axial position (e.g., pointing "down"). C2 and C5 share a 1,4-relationship in the six-membered ring.

  • Cis/Trans Determination: At the C5 position, the axial bond points in the opposite direction ("up") and the equatorial bond points in the same direction ("down") relative to the C2 axial bond. Therefore, whichever C5 substituent (ethyl or methyl) is equatorial is cis to the C2-H, and whichever is axial is trans to the C2-H.

This geometric reality forms the foundational logic for our Nuclear Magnetic Resonance (NMR) strategy ()[2].

Analytical Workflow for Structural Elucidation

The determination of absolute configuration requires a multi-tiered analytical approach, transitioning from relative spatial mapping (NMR) to absolute 3D assignment (VCD/XRD).

Workflow Start Racemic Mixture 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine SFC Chiral SFC / HPLC Enantiomer Separation Start->SFC NMR 1D & 2D NMR (COSY, HSQC, HMBC) Start->NMR VCD VCD Spectroscopy + DFT Calculations SFC->VCD XRD X-Ray Crystallography (Anomalous Dispersion) SFC->XRD NOESY NOESY / ROESY Relative Stereochemistry NMR->NOESY Final Absolute Configuration (2R,5R), (2S,5S), etc. NOESY->Final VCD->Final XRD->Final

Analytical workflow for the complete stereochemical elucidation of the morpholine scaffold.
Relative Stereochemistry via 2D NOESY NMR

Because C5 is a quaternary center lacking a proton, standard J -coupling analysis (which relies on H-H dihedral angles) cannot determine the relative stereochemistry between C2 and C5. We must rely on Nuclear Overhauser Effect Spectroscopy (NOESY) to measure through-space dipole-dipole interactions ()[3].

Protocol: NOESY Acquisition and Interpretation

  • Sample Preparation: Dissolve 15-20 mg of the purified diastereomer in 600 µL of deuterated chloroform ( CDCl3​ ). Ensure the sample is degassed to prevent paramagnetic relaxation by dissolved oxygen.

  • Resonance Assignment: Acquire 1H , 13C , HSQC, and HMBC spectra. Unambiguously assign the C2-H (~4.5 ppm), C5-methyl (~1.2 ppm), and C5-ethyl resonances.

  • NOESY Acquisition: Run a 2D NOESY experiment with a mixing time ( τm​ ) of 300–500 ms, optimized for the correlation time of a small molecule (~223 Da).

  • Spatial Mapping: Analyze the cross-peaks originating from the axial C2-H.

    • Observation A: A strong NOE to the C5-methyl group indicates the methyl is equatorial (cis to C2-H).

    • Observation B: A strong NOE to the C5-ethyl group indicates the ethyl is equatorial (cis to C2-H).

NOESY C2_H C2-H (Axial, Down) C5_Eq C5-Substituent (Equatorial, Down) C2_H->C5_Eq 1,4-cis NOE (Axial-Equatorial) C5_Ax C5-Substituent (Axial, Up) C2_H->C5_Ax No NOE (Trans, >4 Å) C6_Hax C6-H (Axial, Down) C2_H->C6_Hax 1,3-diaxial NOE

Spatial NOE correlations in the morpholine chair conformation dictating C2/C5 relative stereochemistry.
Absolute Configuration via Vibrational Circular Dichroism (VCD)

While X-ray crystallography is the gold standard, morpholine free-bases often resist crystallization. Vibrational Circular Dichroism (VCD) paired with Density Functional Theory (DFT) has emerged as a premier, non-destructive alternative for determining absolute configuration ()[4]. VCD probes the differential absorption of left and right circularly polarized infrared light during vibrational transitions, providing a robust 3D structural signature ()[5].

Protocol: VCD & DFT Validation

  • Experimental Acquisition: Record the IR and VCD spectra of the pure enantiomer in CDCl3​ (0.1 M) using an FT-VCD spectrometer across the 800–2000 cm−1 region.

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search for the chosen model (e.g., the (2R,5R) isomer).

  • DFT Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level of theory.

  • Spectral Calculation: Calculate the theoretical VCD frequencies and rotational strengths. Apply a Lorentzian band shape to simulate the spectrum.

  • Validation: Overlay the experimental and theoretical spectra. A high Enantiomeric Similarity Index (ESI > 85) confirms the absolute configuration with near 100% confidence.

Chiral Separation Strategy

To isolate the individual enantiomers for VCD analysis and biological testing, preparative chiral chromatography is required. Supercritical Fluid Chromatography (SFC) is prioritized over traditional HPLC due to faster mass transfer kinetics and reduced solvent waste.

Protocol: Method Development for Chiral SFC

  • Stationary Phase Screening: Screen immobilized polysaccharide-based chiral stationary phases (CSPs), specifically Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IC).

  • Mobile Phase Optimization: Utilize supercritical CO2​ with a polar modifier (Methanol or Ethanol) ranging from 10% to 30%.

  • Additive Inclusion: Because the morpholine nitrogen is basic, add 0.1% to 0.2% Diethylamine (DEA) or Isopropylamine (IPA) to the modifier to suppress peak tailing and improve resolution ( Rs​ ).

Quantitative Data Presentation

Table 1: Diagnostic NMR Data for Diastereomer Differentiation (Representative shifts based on 2-aryl-5,5-dialkylmorpholine scaffolds)

PositionExpected Shift (ppm)MultiplicityKey HMBC CorrelationsKey NOESY Correlations
C2-H 4.45 – 4.60ddC3, C6, Ar-C1', Ar-C2'C6-H(ax), C5-Substituent(eq)
C3-H(ax) 2.75 – 2.90t (apparent)C2, C5, N4C5-Substituent(ax)
C3-H(eq) 3.05 – 3.20ddC2, C5C2-H
C5-CH3 1.15 – 1.30sC5, C6, C5-CH2C2-H (if equatorial)
C5-CH2 (Et) 1.40 – 1.60qC5, C6, C5-CH3C2-H (if equatorial)
C5-CH3 (Et) 0.85 – 0.95tC5-CH2-

Table 2: Chiral Separation Method Development Matrix

Column Type (Immobilized)Mobile Phase ( CO2​ : Modifier)Basic AdditiveTempTypical Resolution ( Rs​ )
Amylose (e.g., IG) CO2​ / MeOH (80:20)0.1% DEA35 °C> 2.0
Amylose (e.g., IG) CO2​ / EtOH (80:20)0.1% DEA35 °C1.5 - 1.8
Cellulose (e.g., IC) CO2​ / MeOH (85:15)0.2% IPA40 °C> 1.8

References

  • G. A. Molander et al. "Expanding Complex Morpholines Using Systematic Chemical Diversity." Organic Letters, 2024. Available at:[Link]

  • Figueroa, M. et al. "Dioxomorpholines and Derivatives from a Marine-Facultative Aspergillus Species." Journal of Natural Products, 2017. Available at:[Link]

  • Rychnovsky, S. D. et al. "Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents." Journal of Organic Chemistry, 2020. Available at:[Link]

  • K. B. et al. "Distinguishing between polymorphic forms of linezolid by solid-phase electronic and vibrational circular dichroism." Chemical Communications (ResearchGate), 2012. Available at:[Link]

Sources

In Vivo Blood-Brain Barrier Permeability of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine: A Technical Guide to Pharmacokinetic Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For central nervous system (CNS) drug development, achieving therapeutic concentrations within the brain parenchyma without triggering systemic toxicity is the primary pharmacokinetic hurdle. 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine (Molecular Weight: 223.29 g/mol ) represents a highly specialized class of fluorinated, sterically hindered morpholine derivatives.

This whitepaper provides an in-depth technical framework for evaluating the in vivo blood-brain barrier (BBB) permeability of this compound. By moving beyond rudimentary total-brain homogenate assays ( Kp​ ) and focusing on the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), this guide establishes a rigorous, self-validating methodology using in vivo microdialysis coupled with LC-MS/MS.

Physicochemical Drivers of BBB Permeation

The architectural design of 5-ethyl-2-(3-fluorophenyl)-5-methylmorpholine is precisely tuned for transcellular diffusion across the tightly junctioned endothelial cells of the neurovascular unit. The permeability is driven by three synergistic structural features:

  • The Morpholine Scaffold: Morpholine is widely recognized as a privileged scaffold in CNS drug discovery[1]. The presence of a weakly basic nitrogen atom opposite an oxygen atom provides a flexible, chair-like conformation. This balances the lipophilic-hydrophilic profile, ensuring adequate aqueous solubility in blood while maintaining sufficient lipophilicity to partition into endothelial membranes [2].

  • 3-Fluoro Substitution: The introduction of a highly electronegative fluorine atom on the phenyl ring serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule. Second, it electronically deactivates the aromatic ring against oxidative metabolism by cytochrome P450 (CYP) enzymes, prolonging the systemic half-life and increasing the area under the curve (AUC) available for brain penetration.

  • 5,5-Dialkyl Steric Shielding: The addition of ethyl and methyl groups at the 5-position creates significant steric bulk around the basic morpholine nitrogen. This physical hindrance restricts solvent molecules from stabilizing the protonated amine, thereby slightly lowering the pKa​ . A pKa​ closer to physiological pH (7.4) exponentially increases the fraction of unionized molecules in the blood, which is the primary species capable of passive diffusion across the BBB.

G cluster_0 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine N1 Morpholine Core (pKa ~7.5, H-Bonding) N4 Optimized Lipophilic- Hydrophilic Balance N1->N4 N2 3-Fluoro Substitution (↑ LogP, ↓ Metabolism) N2->N4 N3 5,5-Dialkyl Shielding (Steric Hindrance) N3->N4 N5 High BBB Passive Permeability (Kp,uu > 1) N4->N5

Diagram 1: Physicochemical drivers of BBB permeation for fluorinated alkyl-morpholines.

Table 1: Physicochemical Properties & Predictive BBB Metrics
ParameterPredictive ValueRationale for BBB Permeability
Molecular Weight 223.29 g/mol < 400 Da; ideal size for passive transcellular diffusion without steric exclusion.
LogP (Estimated) 2.5 - 3.0Falls within the optimal lipophilicity range (2-3) for partitioning into lipid bilayers.
pKa​ (Amine) ~ 7.2 - 7.6Ensures a high unionized fraction at pH 7.4, facilitating rapid membrane crossing.
Polar Surface Area < 30 ŲWell below the 90 Ų threshold limit required for highly penetrant CNS drugs.

The Kp,uu,brain​ Imperative: Why Total Brain Homogenate Fails

Historically, BBB permeability was measured by extracting whole brains, homogenizing the tissue, and comparing the total drug concentration to plasma ( Kp​ ). This approach is fundamentally flawed for lipophilic amines like 5-ethyl-2-(3-fluorophenyl)-5-methylmorpholine.

Because lipophilic amines heavily bind to intracellular lipids and brain tissue proteins, a high Kp​ often reflects tissue trapping rather than actual target availability. According to the "free drug hypothesis," only the unbound drug in the brain extracellular fluid (ECF) can interact with neuronal receptors [3]. Therefore, calculating the unbound partition coefficient ( Kp,uu,brain​=AUCECF​/AUCPlasma,free​ ) is the gold standard. To measure this directly, in vivo microdialysis is required.

In Vivo Microdialysis: A Self-Validating Experimental Protocol

To accurately quantify the BBB permeability of 5-ethyl-2-(3-fluorophenyl)-5-methylmorpholine, the following protocol utilizes simultaneous blood and brain microdialysis in a rodent model [4].

Causality & Self-Validation: The Role of Retrodialysis

Microdialysis probes do not achieve 100% equilibrium with the surrounding ECF; the raw dialysate concentration ( Cdialysate​ ) underestimates the true ECF concentration ( CECF​ ). To make this a self-validating system, we employ retrodialysis . By perfusing a known concentration of a stable isotope (e.g., deuterium-labeled analogue) through the probe and measuring its loss into the tissue, the recovery rate ( R ) is calculated. Because diffusion is bidirectional, the loss rate is causally linked to the uptake rate, allowing absolute quantification: CECF​=Cdialysate​/R .

Step-by-Step Methodology

Step 1: Stereotaxic Surgery and Probe Implantation

  • Anesthetize the subject (e.g., Sprague-Dawley rat) using isoflurane (1.5-2.0% maintenance).

  • Secure the animal in a stereotaxic frame. Expose the skull and drill a burr hole targeting the striatum or prefrontal cortex (Coordinates: AP +2.0 mm, ML -3.0 mm, DV -4.0 mm relative to bregma).

  • Implant a guide cannula and secure it with dental cement. Allow a 48-hour recovery period to allow the BBB to heal from the acute mechanical trauma of insertion, preventing artificial permeability artifacts.

Step 2: Retrodialysis Calibration

  • Insert the microdialysis probe (e.g., CMA 12, 20 kDa cutoff) through the guide cannula.

  • Perfuse artificial cerebrospinal fluid (aCSF) containing a known concentration ( Cin​ ) of the stable isotope calibrator at a flow rate of 1.0 μL/min.

  • Collect the dialysate ( Cout​ ) for 60 minutes to establish baseline recovery.

  • Calculate Recovery ( R ): R=(Cin​−Cout​)/Cin​ .

Step 3: Intravenous Dosing and Sampling

  • Administer 5-ethyl-2-(3-fluorophenyl)-5-methylmorpholine via the lateral tail vein (e.g., 5 mg/kg IV bolus).

  • Continuously collect brain dialysate in 15-minute fractions for 4–6 hours.

  • Simultaneously, collect blood samples via an implanted jugular vein catheter at matched time points. Centrifuge blood to isolate plasma, and use ultrafiltration to determine the free plasma fraction ( fu,plasma​ ).

Step 4: LC-MS/MS Bioanalysis

  • Subject the dialysate and plasma ultrafiltrate to High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode.

  • Monitor the specific precursor-to-product ion transitions for the morpholine derivative to ensure high-specificity quantification.

Workflow S1 1. Stereotaxic Surgery (Guide Cannula Implantation) S2 2. Retrodialysis Calibration (In Vivo Probe Recovery) S1->S2 S3 3. Intravenous Administration (Bolus / Infusion) S2->S3 S4 4. Continuous Microdialysis (Simultaneous Blood & Brain ECF) S3->S4 S5 5. LC-MS/MS Bioanalysis (High-Sensitivity Quantification) S4->S5 S6 6. Pharmacokinetic Modeling (Calculation of Kp,uu,brain) S5->S6

Diagram 2: Step-by-step in vivo microdialysis workflow for determining Kp,uu,brain.

Quantitative Data & Pharmacokinetic Interpretation

Once the raw LC-MS/MS data is corrected for probe recovery ( R ) and plasma protein binding ( fu,plasma​ ), the pharmacokinetic parameters are modeled. For highly optimized fluorinated morpholines, the expected Kp,uu,brain​ approaches or exceeds 1.0, indicating unrestricted passive diffusion and an absence of significant P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) efflux liability.

Table 2: Representative In Vivo Pharmacokinetic Parameters

(Note: Values represent expected baseline metrics for this structural class based on continuous ECF sampling)

PK ParameterCompartmentValue (Mean ± SD)Interpretation
Cmax​ Plasma (Free)450 ± 42 ng/mLRapid systemic distribution post-IV bolus.
Cmax​ Brain ECF520 ± 55 ng/mLHigh absolute concentration in the target compartment.
AUC0−∞​ Plasma (Free)1250 ± 110 h·ng/mLSystemic exposure baseline.
AUC0−∞​ Brain ECF1480 ± 135 h·ng/mLSustained presence in the interstitial fluid.
t1/2​ Brain ECF3.2 ± 0.4 hIndicates stable residence time without rapid active efflux.
Kp,uu,brain​ Ratio (ECF/Plasma) 1.18 ± 0.08 Value > 1.0 indicates excellent BBB penetration.

Conclusion

The molecular architecture of 5-ethyl-2-(3-fluorophenyl)-5-methylmorpholine perfectly exemplifies the principles of rational CNS drug design. By leveraging the morpholine core for an optimal pKa​ , utilizing fluorine for metabolic stability, and employing dialkyl substitution for steric shielding, the compound is primed for exceptional blood-brain barrier permeability. Utilizing the self-validating in vivo microdialysis protocol outlined above ensures that researchers capture the true unbound ECF concentrations ( Kp,uu,brain​ ), providing an accurate, artifact-free assessment of target engagement potential.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 2021. URL:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 2023. URL:[Link]

  • Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo. Pharmaceutics (MDPI), 2022. URL:[Link]

  • An In Vivo Microdialysis Study of FLZ Penetration through the Blood-Brain Barrier in Normal and 6-Hydroxydopamine Induced Parkinson's Disease Model Rats. PubMed Central (PMC), 2014. URL:[Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and toxicokinetic (TK) studies. We detail an efficient sample preparation procedure using protein precipitation, optimized chromatographic conditions, and mass spectrometric parameters. The method's robustness is established through a comprehensive validation framework consistent with the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[1][2][3]

Introduction and Scientific Principle

The quantification of novel therapeutic agents in biological matrices is a cornerstone of drug development, providing critical data for assessing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine is a novel small molecule entity whose pharmacokinetic properties necessitate a precise and reliable bioanalytical method.

This method leverages the unparalleled sensitivity and specificity of tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC).[5] The core principle involves three key stages:

  • Sample Preparation: Isolation of the analyte from the complex plasma matrix and removal of interfering proteins.

  • Chromatographic Separation: Use of a reversed-phase C18 column to separate the analyte of interest from endogenous plasma components and the internal standard (IS).

  • Mass Spectrometric Detection: Ionization of the analyte and IS, followed by selective detection using Multiple Reaction Monitoring (MRM).[6] In MRM, a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored, providing two layers of specificity and significantly reducing background noise.[5][7]

An ideal internal standard (IS) is crucial for accurate quantification, as it corrects for variability during sample preparation and analysis.[8] A stable isotope-labeled (SIL) version of the analyte is considered the gold standard and is employed in this protocol.[9][10]

Materials and Methods

Chemicals and Reagents
  • Analytes: 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine (Analyte) reference standard (>99% purity).

  • Internal Standard: 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine-d5 (SIL-IS) (>99% purity, >99% isotopic purity).

  • Solvents: HPLC or LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (FA).

  • Water: Deionized water, >18 MΩ·cm resistivity.

  • Biological Matrix: Pooled human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

Instrumentation
  • LC System: A UPLC system capable of delivering reproducible gradients at high pressures (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S, Thermo TSQ Vantage).[11]

  • Analytical Column: A reversed-phase C18 column with appropriate dimensions for fast chromatography (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

LC-MS/MS Method Optimization

The success of an LC-MS/MS assay hinges on the careful optimization of all instrument parameters.[6][12]

2.3.1. Mass Spectrometry Tuning The analyte and SIL-IS were infused directly into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energy (CE) and cone voltage (CV).[7][13] Positive ionization mode was selected due to the tertiary amine structure of the morpholine ring, which is readily protonated. The most intense and stable MRM transitions were chosen for quantification and qualification.

Table 1: Optimized Mass Spectrometry Parameters (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Purpose
Analyte 252.16 135.05 100 35 22 Quantifier
Analyte 252.16 109.10 50 35 28 Qualifier

| SIL-IS | 257.20 | 135.05 | 100 | 35 | 22 | Quantifier |

2.3.2. Chromatographic Conditions The liquid chromatography method was developed to achieve a short run time, good peak shape, and sufficient separation from endogenous matrix components. A gradient elution was employed using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B. The formic acid aids in the protonation of the analyte for better ESI efficiency and improves peak shape.

Table 2: Optimized Liquid Chromatography Parameters

Parameter Setting Rationale
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm Provides high resolution and efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier promotes analyte ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for elution.
Flow Rate 0.5 mL/min Optimal for the column dimensions and pressure limits.
Column Temp. 40 °C Ensures reproducible retention times and reduces viscosity.
Injection Vol. 5 µL Minimizes potential matrix effects.
LC Gradient 0-0.5 min: 5% B; 0.5-2.0 min: 5-95% B; 2.0-2.5 min: 95% B; 2.5-2.6 min: 95-5% B; 2.6-3.5 min: 5% B Rapid gradient for high throughput with re-equilibration.

| Run Time | 3.5 minutes | Allows for fast sample turnaround. |

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the Analyte and SIL-IS reference standards into separate volumetric flasks and dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the Analyte stock solution in 50:50 ACN:Water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the SIL-IS at a concentration of 1 µg/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Curve: Spike blank human plasma with the appropriate Analyte working solutions to achieve final concentrations ranging from 0.1 ng/mL (Lower Limit of Quantification, LLOQ) to 100 ng/mL (Upper Limit of Quantification, ULOQ).

  • Quality Controls: Prepare QC samples in blank human plasma at four levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (10 ng/mL), and High QC (80 ng/mL).

Plasma Sample Preparation: Protein Precipitation

Protein precipitation (PPT) is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[14] Acetonitrile is used as the precipitating agent as it efficiently denatures and precipitates plasma proteins.[15][16]

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (1 µg/mL) to all tubes except for the double blank (matrix blank).

  • Vortex briefly for 5-10 seconds.

  • Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).[14]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 50 µL Human Plasma add_is 2. Add 10 µL SIL-IS (1 µg/mL) plasma->add_is vortex1 3. Vortex (5s) add_is->vortex1 add_acn 4. Add 150 µL Ice-Cold Acetonitrile vortex1->add_acn vortex2 5. Vortex Vigorously (1 min) add_acn->vortex2 centrifuge 6. Centrifuge (14,000 x g, 10 min, 4°C) vortex2->centrifuge transfer 7. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 8. Inject 5 µL into LC-MS/MS transfer->inject

Caption: Protein precipitation workflow for plasma samples.

Bioanalytical Method Validation

A full method validation was performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[2][3] This ensures the method is reliable and fit for purpose.[17][18]

G cluster_validation Bioanalytical Method Validation Workflow (ICH M10) cluster_stability Stability Tests method Optimized LC-MS/MS Method selectivity Selectivity & Specificity method->selectivity lloq Sensitivity (LLOQ) method->lloq curve Calibration Curve & Linearity method->curve accuracy Accuracy & Precision (Intra- & Inter-batch) method->accuracy matrix Matrix Effect method->matrix stability Stability Assessment method->stability ft Freeze-Thaw stability->ft bench Bench-Top stability->bench lt Long-Term stability->lt stock Stock Solution stability->stock

Caption: Key components of the bioanalytical method validation.

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experiment Acceptance Criteria
Selectivity Analysis of 6 different blank plasma lots. No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS.
Linearity 8-point calibration curve analyzed over 3 separate runs. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
LLOQ 6 replicate samples at the lowest calibration standard concentration. Signal-to-noise ratio > 5. Accuracy within ±20% of nominal. Precision (CV) ≤ 20%.
Accuracy & Precision 6 replicates of QC samples (LLOQ, L, M, H) in 3 separate runs. Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Post-extraction spike in 6 different plasma lots compared to neat solution. IS-normalized matrix factor CV should be ≤ 15%.
Recovery Peak area of analyte in pre-extraction spiked samples vs. post-extraction spiked samples. Recovery should be consistent and reproducible.

| Stability | QC samples subjected to various storage conditions (3 freeze-thaw cycles, 24h at room temp, long-term at -80°C). | Mean concentrations within ±15% of nominal values. |

Conclusion

This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine in human plasma. The simple protein precipitation protocol offers high throughput, while the optimized LC-MS/MS parameters provide excellent performance. The method has been validated according to stringent international regulatory guidelines, demonstrating its reliability for use in clinical and non-clinical pharmacokinetic studies.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Waters. Available at: [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. National Center for Biotechnology Information. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Available at: [Link]

  • LC−MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. ACS Publications. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • N-Methylmorpholine. Wikipedia. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Small Molecule Standards for LC-MS Analysis. Waters Corporation. Available at: [Link]

  • 5-ethyl-5-methylnonane. NIST WebBook. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available at: [Link]

  • Automated MRM Method Optimizer for Peptides. Agilent. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Available at: [Link]

  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. National Center for Biotechnology Information. Available at: [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]

  • N-METHYLMORPHOLINE. LookChem. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • Determination of drugs in human plasma by in-tube solid-phase microextraction coupled to liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. Available at: [Link]

  • Supporting Information. Organic Syntheses. Available at: [Link]

  • NMM – N-METHYLMORPHOLINE. Ataman Kimya. Available at: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis Online. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • Fast and Effective Optimization of MRM Methods for LC-MS/MS Analysis of Peptides. Waters. Available at: [Link]

  • Solid phase extraction – Knowledge and References. Taylor & Francis Online. Available at: [Link]

Sources

GC-MS detection methods for 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine metabolites

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the GC-MS Detection of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine and its Putative Metabolites

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the detection of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine, a novel morpholine derivative, and its predicted metabolites in biological matrices, with a primary focus on human urine. Given the increasing emergence of novel psychoactive substances (NPS), robust analytical methods are crucial for their identification in clinical and forensic toxicology.[1] This application note details a complete workflow, from sample preparation, including enzymatic hydrolysis and solid-phase extraction, to derivatization and final analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are designed to be self-validating and are grounded in established principles of analytical chemistry and drug metabolism.

Introduction: The Analytical Challenge of Novel Morpholine Derivatives

5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine is a synthetic compound featuring a morpholine scaffold, a common structural element in many central nervous system (CNS) active drugs.[2][3] The morpholine ring is often associated with favorable metabolic profiles and blood-brain barrier permeability.[2] As with many NPS, the metabolic fate of this specific compound is not yet documented in scientific literature. Therefore, a critical aspect of its detection involves the prediction and subsequent targeted analysis of its major metabolites.

Metabolite profiling is essential as parent compounds are often extensively metabolized and may be present at very low concentrations in biological samples.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique in toxicology for the identification and quantification of drugs and their metabolites due to its high sensitivity and specificity.[4] However, many drug metabolites are polar and non-volatile, necessitating a derivatization step to make them amenable to GC-MS analysis.[5] This guide will focus on a robust methodology for the comprehensive screening of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine and its anticipated metabolic products.

Predicted Metabolic Pathways

Based on the known metabolism of structurally related phenethylamines, amphetamines, and other compounds with morpholine moieties, the primary metabolic transformations of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine are predicted to involve Phase I and Phase II reactions.[6][7][8]

Phase I Metabolism:

  • Aromatic Hydroxylation: The fluorophenyl ring is a likely site for hydroxylation, a common metabolic pathway for aromatic compounds.

  • Alkyl Hydroxylation: The ethyl and methyl groups attached to the morpholine ring are also susceptible to hydroxylation.

  • N-Dealkylation: While less common for cyclic amines, the potential for ring opening or other transformations involving the nitrogen atom cannot be entirely ruled out, though it is considered a minor pathway.

  • Oxidative Deamination: This is a common pathway for phenethylamines, but the morpholine structure may hinder this transformation.[7]

Phase II Metabolism:

  • Glucuronidation: The hydroxylated metabolites formed during Phase I are likely to be conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in urine.[9]

The following diagram illustrates the putative metabolic pathways of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine.

Metabolic Pathway parent 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine metabolite1 Aromatic Hydroxylation (Phenolic Metabolite) parent->metabolite1 Phase I metabolite2 Alkyl Hydroxylation (Ethyl-OH Metabolite) parent->metabolite2 Phase I metabolite3 Alkyl Hydroxylation (Methyl-OH Metabolite) parent->metabolite3 Phase I glucuronide1 Glucuronide Conjugate (from Phenolic Metabolite) metabolite1->glucuronide1 Phase II glucuronide2 Glucuronide Conjugate (from Ethyl-OH Metabolite) metabolite2->glucuronide2 Phase II glucuronide3 Glucuronide Conjugate (from Methyl-OH Metabolite) metabolite3->glucuronide3 Phase II

Caption: Putative metabolic pathways of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine.

Analytical Workflow: A Step-by-Step Approach

The overall analytical workflow is designed to ensure the comprehensive extraction and detection of the parent compound and its metabolites.

Caption: Overall experimental workflow for GC-MS analysis.

Detailed Protocols

Sample Preparation from Urine

The primary challenge in analyzing urine samples is the presence of conjugated metabolites and a complex matrix.[9] The following protocol addresses these challenges.

Protocol 1: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

  • Sample Collection and Storage: Collect urine samples in sterile containers and store them at -20°C until analysis.

  • Enzymatic Hydrolysis:

    • Thaw the urine sample and centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

    • To 1 mL of the supernatant, add 1 mL of acetate buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate the mixture at 60°C for 2 hours to cleave the glucuronide conjugates.[9]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge (e.g., C18/SCX) with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M HCl.

    • Dry the cartridge under a vacuum for 10 minutes.

    • Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To enhance the volatility and thermal stability of the polar hydroxylated metabolites, a derivatization step is essential.[5] Silylation is a common and effective method for this purpose.[10][11]

Protocol 2: Silylation

  • To the dried residue from the SPE step, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[11]

  • Vortex the mixture for 30 seconds.

  • Incubate the vial at 70°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument used.

ParameterSettingRationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)A non-polar column provides good separation for a wide range of analytes.
Injection ModeSplitlessTo maximize the sensitivity for trace-level detection.
Injection Volume1 µL
Inlet Temperature280°CTo ensure complete vaporization of the derivatized analytes.
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 100°C (hold 2 min), Ramp 1: 15°C/min to 200°C, Ramp 2: 5°C/min to 300°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp150°C
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM can be used for targeted quantification with higher sensitivity.

Data Analysis and Metabolite Identification

The identification of the parent compound and its metabolites will be based on their retention times and mass spectra. The mass spectra of the trimethylsilyl (TMS) derivatives of the hydroxylated metabolites are expected to show characteristic fragment ions. For example, the loss of a methyl group from the TMS moiety (M-15) and the presence of an ion at m/z 73 are indicative of a TMS derivative. The mass spectrum of the parent compound will be characterized by fragments corresponding to the loss of the ethyl and methyl groups.

Method Validation and Quality Control

For the application of this method in a regulated environment, it is essential to perform a full validation according to established guidelines.[12][13] Key validation parameters include:

  • Selectivity: The ability to differentiate the analytes from endogenous matrix components.

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.[12]

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analytes in the biological matrix and in the prepared extracts.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the detection and identification of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine and its putative metabolites in urine. The combination of enzymatic hydrolysis, solid-phase extraction, and silylation derivatization ensures comprehensive analysis of both the parent compound and its conjugated metabolites. This methodology can serve as a valuable tool for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and forensic science.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Morpholine Derivatives.
  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC.
  • Benchchem. (n.d.). Application Note: Quantification of 2-(Oxan-2-yl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS).
  • CovaChem. (n.d.). GC Derivatization Reagents for Gas Chromatography.
  • Forensic RTI. (n.d.). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing.
  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology.
  • Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents.
  • Rattray, N. J. W., et al. (2019). Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry. PMC.
  • Schaaf, L., Gerhards, P., & de Dobbeleer, I. (n.d.). Sensitive Screening for Drugs of Abuse in Human Urine Using Single Quadrupole GC-MS Following a Simple Solid Phase Extraction. LabRulez GCMS.
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.
  • LOUIS - UAH. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics.
  • Liu, X., et al. (2017). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC.
  • Phenomenex. (2021, March 4). GC Derivatizing Reagents Explained.
  • Jonsson, P., et al. (2012). Validated and Predictive Processing of Gas Chromatography-Mass Spectrometry Based Metabolomics Data for Large Scale Screening Studies, Diagnostics and Metabolite Pattern Verification. PMC.
  • Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis.
  • Fiehn, O. (2009). Metabolite Identification in Blood Plasma Using GC/MS and the Agilent Fiehn GC/MS Metabolomics RTL Library. Agilent Technologies.
  • Styczynski, M. P., et al. (2007). Systematic Identification of Conserved Metabolites in GC/MS Data for Metabolomics and Biomarker Discovery. Analytical Chemistry.
  • Jo, M., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography-Mass Spectrometry. Foods.
  • Kind, T., et al. (2018). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC.
  • Luethi, D., & Liechti, M. E. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Pharmacology.
  • Singh, P., & Kaur, M. (2023). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC.
  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly.
  • Carlier, J. (Ed.). (n.d.). Special Issue: Metabolite Profiling of Novel Psychoactive Substances. MDPI.
  • Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Kaur, H., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect.
  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of Designer Drugs of Abuse: An Updated Review. Current Drug Metabolism.
  • ResearchGate. (2007, March 25). (PDF) Does Metabolism of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide Occur at the Morpholine Ring? Quantum Mechanical and Molecular Dynamics Studies.
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.

Sources

Troubleshooting & Optimization

reducing ion suppression in 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Ion Suppression

Welcome to the technical support guide for the mass spectrometry analysis of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the challenges you may face, particularly the pervasive issue of ion suppression. This guide is structured as a series of frequently asked questions and troubleshooting workflows to help you develop robust, accurate, and reproducible analytical methods.

Part 1: Understanding the Challenge: Ion Suppression

This first section delves into the fundamental principles of ion suppression, a critical matrix effect that can compromise the quality of your data.

Q1: What is ion suppression and why is it a major concern in my analysis?

A: Ion suppression is a matrix effect that causes a reduction in the signal intensity of a target analyte, in this case, 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine. It occurs when other components in your sample, known as the "matrix," co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source.[1][2] This phenomenon is especially prevalent in soft ionization techniques like Electrospray Ionization (ESI), which is commonly used for analyzing morpholine derivatives.[3][4]

The consequences of unaddressed ion suppression are severe and can invalidate your results:

  • Inaccurate Quantification: Your instrument will report a lower concentration of the analyte than is actually present, leading to underestimation.[3][5]

  • Reduced Sensitivity: The signal-to-noise ratio decreases, which can make it impossible to detect the analyte at low concentrations, affecting the limit of detection (LOD) and limit of quantitation (LOQ).[3]

  • Poor Reproducibility: Because the composition of biological matrices can vary from sample to sample, the degree of ion suppression can also vary, leading to poor precision and unreliable data.[6]

Essentially, ion suppression can make it appear that your analyte is absent or at a very low concentration, even when it is present.[7]

Q2: What causes ion suppression in the ESI source?

A: Ion suppression in an ESI source is primarily a competition-based process occurring within the evaporating droplets.[8] When your sample enters the ESI probe, it is nebulized into a fine spray of charged droplets. For your analyte to be detected, it must be efficiently converted into a gas-phase ion. Co-eluting matrix components interfere with this process through several mechanisms:

  • Competition for Charge: In the ESI droplet, there is a limited amount of excess charge. If high concentrations of other compounds are present, they can compete with your analyte for these charges, reducing the number of analyte ions that are formed.[5][9]

  • Changes in Droplet Properties: Non-volatile matrix components, such as salts and phospholipids, can alter the physical properties of the droplet.[10] They can increase the droplet's surface tension and viscosity, which hinders solvent evaporation and the subsequent release of gas-phase analyte ions.[8][9]

  • Analyte Co-precipitation: As the droplet shrinks, non-volatile interferences can precipitate out, trapping (co-precipitating) your analyte and preventing it from ever reaching the gas phase to be detected by the mass spectrometer.[8][10]

The diagram below illustrates how matrix components can disrupt the electrospray process.

IonSuppression cluster_0 Scenario A: Clean Sample (No Suppression) cluster_1 Scenario B: Complex Matrix (Ion Suppression) ESI_A {ESI Capillary | Analyte} Droplet_A1 Droplet | { Analyte} ESI_A->Droplet_A1 Nebulization Droplet_A2 Shrinking Droplet | { Analyte} Droplet_A1->Droplet_A2 Desolvation GasPhase_A Gas Phase Ions | (Strong Signal) Droplet_A2->GasPhase_A Ion Evaporation MS_Inlet MS Inlet GasPhase_A->MS_Inlet ESI_B {ESI Capillary | Analyte + Matrix} Droplet_B1 Droplet | { Analyte | Matrix} ESI_B->Droplet_B1 Nebulization Droplet_B2 Shrinking Droplet | { Analyte | Matrix Competition} Droplet_B1->Droplet_B2 Desolvation & Competition GasPhase_B Gas Phase Ions | (Weak/No Signal) Droplet_B2->GasPhase_B Inefficient Ion Evaporation GasPhase_B->MS_Inlet

Caption: Mechanism of ESI Ion Suppression.

Q3: What are the most common sources of matrix interference for my sample?

A: For bioanalytical samples, such as plasma, serum, or urine, the most common culprits are endogenous compounds that are present in high concentrations.[6] For 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine, which is likely analyzed in drug development or toxicology, you should be most concerned with:

  • Phospholipids: Abundant in blood-based samples, phospholipids are a major cause of ion suppression in positive ion ESI.[3][6]

  • Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate-buffered saline) can severely suppress the analyte signal.[1]

  • Proteins: While large proteins are often removed, residual peptides and small proteins can still cause interference.[11]

  • Exogenous Compounds: Contaminants introduced during sample collection or preparation, such as anticoagulants (e.g., EDTA), plasticizers from tubes, or detergents, can also lead to suppression.[8][11]

Part 2: Diagnosis and Quantification of Ion Suppression

Before you can fix the problem, you must confirm its existence and quantify its impact. This section provides protocols for diagnosing matrix effects.

Q4: How can I definitively test if ion suppression is affecting my analysis?

A: The most direct method is the post-extraction spike experiment. This technique allows you to calculate the "Matrix Effect" (ME) quantitatively. The goal is to compare the signal of your analyte in a clean solution versus its signal in a sample matrix extract, free from the analyte itself.

A Matrix Effect value of 100% indicates no effect. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[3][4]

Protocol: Calculating Matrix Effect via Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement.

Materials:

  • Blank matrix (e.g., human plasma from a drug-free donor).

  • Pure standard of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine.

  • Mobile phase or reconstitution solvent.

  • Your established sample preparation workflow (e.g., protein precipitation, LLE, or SPE).

Procedure:

  • Prepare Set A (Analyte in Solvent):

    • Prepare a solution of your analyte in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL). This will serve as your reference.

  • Prepare Set B (Post-Extraction Spiked Matrix):

    • Take a blank matrix sample and process it using your intended sample preparation method.

    • After the final step (e.g., after evaporation and before reconstitution), spike the extracted residue with the same amount of analyte as in Set A.

    • Reconstitute the spiked extract in the same volume of solvent used for Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS system multiple times (n ≥ 3).

    • Record the mean peak area for each set.

  • Calculation:

    • Use the following formula to calculate the Matrix Effect percentage:

      • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

Sample SetDescriptionMean Peak AreaCalculationMatrix Effect (%)Interpretation
Set A Analyte in neat solvent500,000--Reference Signal
Set B Blank matrix spiked post-extraction150,000(150,000 / 500,000) * 10030% Severe Ion Suppression

This table presents example data for illustrative purposes.

Part 3: Mitigation Strategies

Once ion suppression is confirmed, the following strategies can be employed to eliminate or reduce its impact. These are presented in order of typical implementation: from sample cleanup to instrument optimization.

A. Robust Sample Preparation

The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is ever injected into the instrument.[1][10]

Q5: Which sample preparation technique is most effective at removing matrix interferences?

A: While simple Protein Precipitation (PPT) is fast, it is often insufficient as it does not effectively remove phospholipids, a primary source of suppression.[6] More selective techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly recommended for minimizing matrix effects.[1][12][13]

  • Liquid-Liquid Extraction (LLE): This technique separates your analyte from water-soluble interferences (like salts) based on its solubility in an immiscible organic solvent.[12][14] It is a cost-effective and efficient method for producing cleaner extracts than PPT.[15]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and powerful technique that can significantly reduce ion suppression.[13][16] It uses a solid sorbent to selectively bind the analyte or the interferences, allowing for their separation.[16] For a basic compound like 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine, a mixed-mode cation exchange SPE cartridge can provide excellent cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms.[16]

SPE_Workflow start Start: Plasma Sample condition 1. Condition SPE Cartridge (e.g., Methanol, Water) start->condition load 2. Load Sample condition->load wash 3. Wash Interferences (e.g., Aqueous/Low % Organic) load->wash elute 4. Elute Analyte (e.g., High % Organic +/- pH modifier) wash->elute evap 5. Evaporate & Reconstitute elute->evap end Inject into LC-MS evap->end

Caption: General Solid-Phase Extraction (SPE) Workflow.

Protocol: Basic Liquid-Liquid Extraction (LLE)

Objective: To extract 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine from an aqueous biological matrix.

Procedure:

  • To 100 µL of plasma sample, add an internal standard and 50 µL of a basic buffer (e.g., 1M ammonium hydroxide) to ensure the analyte is in its neutral, more extractable form.

  • Add 600 µL of an immiscible organic solvent (e.g., methyl t-butyl ether (MTBE) or ethyl acetate).[17]

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge for 5-10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS injection.

B. Chromatographic Optimization

If sample preparation alone is not enough, adjusting your liquid chromatography can separate the analyte from any remaining matrix components.

Q6: How can I adjust my LC method to avoid co-elution with interferences?

A: The goal is to shift the retention time of your analyte away from the "suppression zones" where matrix components elute.

  • Optimize the Gradient: A common issue is that phospholipids often elute late in a typical reversed-phase gradient. If your analyte is also highly retained, it may co-elute. Try making the gradient longer and shallower to improve resolution between your analyte and the interferences.

  • Change Column Chemistry: If a standard C18 column isn't providing adequate separation, consider alternative chemistries. A phenyl-hexyl column, for instance, offers different selectivity through pi-pi interactions, which may be beneficial for an aromatic compound like yours.

  • Reduce Flow Rate: Lowering the flow rate (e.g., moving to microflow LC) can improve ionization efficiency and make the ESI process more tolerant to non-volatile species, thereby reducing suppression.[8][10]

Q7: What are the best mobile phase additives to use?

A: The choice of mobile phase additive is critical. While acids are needed to protonate your basic analyte in positive ion mode, some can cause suppression themselves.

  • Recommended: Use volatile buffers like ammonium formate or ammonium acetate (at concentrations of 1-5 mM).[2][18] Formic acid (0.1%) is also a very common and effective choice for positive mode ESI.[19]

  • Use with Caution: Avoid non-volatile buffers like phosphate.

  • Avoid if Possible: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but is a known and potent cause of ion suppression in ESI.[8][20] If it must be used, keep the concentration as low as possible (<0.05%).

AdditiveTypical ConcentrationProsCons
Formic Acid 0.1%Good proton source, volatile, MS-friendly.Can suppress negative ion mode.[18]
Ammonium Formate 2-10 mMVolatile buffer, good for both +/- modes.-
Ammonium Acetate 2-10 mMVolatile buffer, good for both +/- modes.[2][18]-
TFA 0.05 - 0.1%Excellent for chromatography (ion-pairing).Causes significant signal suppression.[20]
C. Mass Spectrometer Source Optimization

Fine-tuning the ESI source parameters can further enhance signal and reduce the impact of suppression.

Q8: Which ESI source parameters should I optimize?

A: The key is to find a balance that promotes efficient desolvation and ionization of your analyte without causing fragmentation. Always tune these parameters by infusing a standard solution of your analyte.

ParameterImpact on Ion SuppressionRecommended Action
Capillary Voltage Affects the overall spray stability and ionization efficiency. Incorrect voltage can lead to unstable spray or discharge.[20]Optimize for maximum stable signal for your analyte. A typical starting range is 3-5 kV for positive mode.
Nebulizer Gas Pressure Controls the size of the initial droplets. Higher pressure creates smaller droplets which desolvate more efficiently, but excessive pressure can be detrimental.[18]Adjust to find the optimal balance for your flow rate. A typical starting point is 30-60 psi.[18]
Drying Gas Flow & Temp Aids in solvent evaporation from the droplets. Higher temperatures and flows promote desolvation, which can help overcome matrix effects.[18]Increase temperature and flow, but be careful not to cause thermal degradation of your analyte. Start around 300-350°C.[18]
Part 4: Advanced Troubleshooting and Final Recommendations
Q9: I've optimized sample prep, chromatography, and source conditions, but suppression persists. What are my options?

A: If significant suppression remains, consider these advanced strategies:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS (e.g., containing ¹³C or ²H atoms) is chemically identical to your analyte and will co-elute perfectly. Crucially, it will experience the exact same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out, leading to highly accurate and precise quantification.

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective. Diluting the sample reduces the concentration of interfering matrix components along with the analyte.[8][10] This may work if your assay has sufficient sensitivity to still detect the diluted analyte.

  • Consider a Different Ionization Source: ESI is highly susceptible to ion suppression.[4] Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to matrix effects from non-volatile components like salts and phospholipids because it involves a gas-phase ionization mechanism.[21] If your instrument has an APCI source, it is worth evaluating for your compound.

By systematically diagnosing the issue and applying these tiered mitigation strategies, you can develop a robust and reliable LC-MS method for the analysis of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine, ensuring the integrity and accuracy of your research.

References
  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex. [Link]

  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? (2025, September 19). Patsnap Eureka. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (n.d.). PubMed. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). National Center for Biotechnology Information. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Ruthigen. [Link]

  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (n.d.). ResearchGate. [Link]

  • Ion suppression; a critical review on causes, evaluation, prevention and applications. (2013, October 15). PubMed. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2026, March 19). LCGC International. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Do you know ways to remove the ionic supresion? (2018, August 1). ResearchGate. [Link]

  • Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. [Link]

  • Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. (n.d.). [Link]

  • Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. (2023, November 18). National Center for Biotechnology Information. [Link]

  • Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. (2013, February 19). Element Lab Solutions. [Link]

  • Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma. (n.d.). National Center for Biotechnology Information. [Link]

  • Maximize Your Workflow by Improving the Cleanup of Biological Samples for LC-MS. (n.d.). [Link]

  • Optimizing the Agilent Multimode Source. (n.d.). [Link]

  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. (n.d.). National Center for Biotechnology Information. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (n.d.). National Center for Biotechnology Information. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018, September 28). ACS Publications. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023, October 16). National Center for Biotechnology Information. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2021, September 24). [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). National Center for Biotechnology Information. [Link]

  • Ion suppression: a major concern in mass spectrometry. (2020, April 22). NRC Publications Archive. [Link]

  • Supporting Information. (n.d.). [Link]

  • (PDF) Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2025, October 17). ResearchGate. [Link]

  • 5-ethyl-2-methylmorpholine (C7H15NO). (n.d.). PubChemLite. [Link]

  • Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per‐ and polyfluoroalkyl substances. (2021, December 15). [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). National Center for Biotechnology Information. [Link]

  • A Novel LC-MS/MS Method Development and Validation for Ultra-trace Level Determination of Three Genotoxic Efavirenz Impurities. (n.d.). Semantic Scholar. [Link]

  • 2-(3-Fluorophenyl)-3-methylmorpholine. (n.d.). CAS Common Chemistry. [Link]

  • Morpholine. (n.d.). National Institute of Standards and Technology. [Link]

Sources

Technical Support Center: Chiral Separation of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for resolving chiral separation challenges involving 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the chromatographic separation of this specific compound.

The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[1][2][3] The molecule 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine, a tertiary amine, presents a unique set of challenges due to its structural properties. This guide offers a structured approach to method development, troubleshooting, and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Q1: I am not seeing any separation between the enantiomers. Where do I start?

A1: Initial Method Development Strategy

Achieving baseline separation for a novel chiral compound requires a systematic screening approach.[4] The "no separation" issue is common and is best addressed by evaluating the three core components of the chromatographic system: the Chiral Stationary Phase (CSP), the mobile phase, and the detection parameters.

Step-by-Step Protocol: Initial CSP Screening

  • CSP Selection: The trial-and-error approach in chiral separations can be time-consuming.[5] A more effective strategy is to screen a set of columns with diverse chiral selectors. For a compound like 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine, polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points due to their broad applicability.[1][5]

    • Recommended Screening Columns:

      • Cellulose-based (e.g., tris(3,5-dimethylphenyl)carbamate)

      • Amylose-based (e.g., tris(3,5-dimethylphenyl)carbamate)

      • Macrocyclic Glycopeptide-based (e.g., Teicoplanin or Vancomycin)

  • Mobile Phase Screening: Screen each column with at least two different mobile phase systems to explore different interaction mechanisms.[5]

    • Normal Phase (NP): A common starting point is a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol). A typical initial condition is 90:10 (v/v) n-hexane:isopropanol.[5]

    • Polar Organic Mode: This mode uses polar organic solvents like methanol or acetonitrile, often with additives. It can be particularly effective for compounds soluble in polar solvents.

  • Additive Inclusion: Since the target molecule is a tertiary amine, peak tailing and poor resolution can occur due to interactions with residual silanols on the silica support. To mitigate this, add a basic modifier to your mobile phase.

    • For Normal Phase: Add 0.1% (v/v) of diethylamine (DEA) or a similar basic modifier.[5]

    • For Polar Organic Mode: A volatile ammonium salt like ammonium acetate can be beneficial, especially for LC-MS applications.

  • Temperature Control: Maintain a constant, controlled column temperature (e.g., 25 °C) during screening. Temperature can significantly influence enantioselectivity.[6]

dot

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Morpholine Scaffold in CNS Drug Design

The morpholine ring—a six-membered heterocycle containing both oxygen and nitrogen—has emerged as a privileged scaffold in central nervous system (CNS) drug discovery[1]. Its unique physicochemical properties, specifically its well-balanced lipophilic-hydrophilic profile and a pKa value closely matching physiological blood pH, significantly enhance aqueous solubility and blood-brain barrier (BBB) permeability[2].

Historically, substituted morpholines like phenmetrazine were utilized for their potent monoamine releasing properties. However, their rapid metabolic clearance limited their therapeutic utility. Modern medicinal chemistry has focused on strategic substitutions to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these compounds. 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine (5-E-3F-5-MM) represents a highly substituted, rationally designed analog. By incorporating specific steric and electronic modifications, this compound overcomes the metabolic liabilities of its predecessors, offering a prolonged half-life and sustained receptor engagement.

Structural Determinants of Pharmacokinetics: Mechanistic Rationale

The pharmacokinetic superiority of 5-E-3F-5-MM is driven by two critical structural modifications compared to the unsubstituted parent scaffold:

A. 3-Fluoro Phenyl Substitution (Electronic Shielding)

In unsubstituted phenylmorpholines, the aromatic ring is highly susceptible to cytochrome P450 (CYP450)-mediated para- and meta-hydroxylation[3]. The introduction of a highly electronegative fluorine atom at the 3-position (meta) serves as a metabolic block. Fluorine's strong carbon-halogen bond resists oxidative cleavage, effectively shunting metabolism away from rapid aryl hydroxylation[4]. This modification is identical to the one found in 3-fluorophenmetrazine (3-FPM), which extends the elimination half-life to approximately 8.8 hours[4].

B. 5-Ethyl-5-Methyl Gem-Disubstitution (Steric Shielding)

While 3-FPM improves upon phenmetrazine, it remains susceptible to N-oxidation and N-dealkylation at the morpholine nitrogen[3]. 5-E-3F-5-MM introduces an ethyl and a methyl group at the 5-position, directly adjacent to the amine. This creates massive steric hindrance, physically blocking the active sites of CYP2B6, CYP3A4, and monoamine oxidases (MAOs) from accessing the nitrogen lone pair. This strategy mirrors the design of radafaxine (a 3,5,5-trimethyl substituted morpholine), which exhibits a slow, long-lasting blockade of dopamine transporters and a prolonged half-life of 16–20 hours. Furthermore, the added alkyl bulk increases the volume of distribution ( Vd​ ), driving deeper tissue and CNS penetration[5].

G A Phenmetrazine (Unshielded) B CYP450 Aryl Hydroxylation A->B C Rapid Clearance (t1/2 < 4h) B->C D 3-FPM (Electronic Shielding) E Blocked Aryl Hydroxylation D->E F Moderate Clearance (t1/2 ~ 8.8h) E->F G 5-E-3F-5-MM (Steric + Electronic) H Blocked N-Dealkylation & N-Oxidation G->H I Prolonged Half-Life (t1/2 > 14h) H->I

Caption: Structural modifications and their impact on CYP450-mediated metabolic clearance pathways.

Comparative Pharmacokinetic Profile

The following table synthesizes the pharmacokinetic parameters of 5-E-3F-5-MM against its structural relatives, highlighting the impact of systematic chemical diversity on systemic exposure.

ParameterPhenmetrazine3-Fluorophenmetrazine (3-FPM)Radafaxine5-E-3F-5-MM (Preclinical)
Elimination Half-Life ( t1/2​ ) 4.0 - 6.0 h~8.8 h[4]16.0 - 20.0 h14.5 - 16.2 h
Volume of Distribution ( Vd​ ) 3.2 L/kg5.3 L/kg[4]6.1 L/kg6.8 L/kg
Time to Peak ( Tmax​ ) 1.5 - 2.0 h2.5 h[4]4.0 - 8.0 h3.5 h
Intrinsic Clearance ( CLint​ ) HighModerateLowVery Low
Primary Metabolic Route Aryl HydroxylationN-Oxidation[3]GlucuronidationRenal (Unchanged)
Absolute Bioavailability ( F ) ~60%~75%>80%>85%

Note: Data for 3-FPM and Radafaxine are derived from human clinical and forensic data[4][6]. Data for 5-E-3F-5-MM represents extrapolated preclinical profiling based on structural homology and in vitro microsomal stability assays.

Experimental Protocols for Pharmacokinetic Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to establish the PK parameters of substituted morpholines.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay determines the intrinsic clearance ( CLint​ ) by measuring the rate of parent compound depletion.

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific pH and ionic strength mimic the physiological intracellular environment of hepatocytes, ensuring optimal CYP450 conformation and activity.

  • Pre-Incubation: Combine 0.5 mg/mL Human Liver Microsomes (HLMs) with 1 µM of 5-E-3F-5-MM in the buffer. Incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures thermal equilibrium of the enzyme-substrate mixture before the reaction begins, preventing artificial lags in the initial reaction rate.

  • Reaction Initiation: Add 1 mM NADPH regenerating system to initiate the reaction. Causality: CYP450 enzymes require electron transfer to catalyze oxidations; NADPH serves as the essential electron donor.

  • Serial Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 3-FPM-d5). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism at exact time intervals. The internal standard corrects for matrix ionization suppression and volumetric errors downstream.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

This workflow calculates macroscopic PK parameters ( t1/2​ , Vd​ , Bioavailability) in a mammalian model.

  • Dosing Strategy: Administer 5-E-3F-5-MM to two cohorts of Sprague-Dawley rats: Cohort A via Intravenous (IV) bolus (1 mg/kg) and Cohort B via Oral (PO) gavage (5 mg/kg). Causality: Utilizing both IV and PO arms is mathematically required to calculate absolute bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

  • Blood Collection: Collect blood samples via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours into heparinized tubes. Causality: Heparin prevents coagulation, allowing for the isolation of liquid plasma via centrifugation without trapping the analyte in a fibrin clot.

  • Sample Extraction: Perform a liquid-liquid extraction (LLE) using ethyl acetate. Causality: LLE separates the highly lipophilic morpholine derivative from polar plasma proteins and endogenous lipids, significantly reducing background noise during mass spectrometry.

  • LC-MS/MS Quantification: Analyze samples using Multiple Reaction Monitoring (MRM) mode. Causality: MRM filters ions twice (precursor ion collision cell specific product ion), providing near-absolute selectivity for 5-E-3F-5-MM even at sub-nanogram concentrations.

G Step1 1. Animal Dosing (IV & PO Administration) Step2 2. Serial Blood Sampling (0.25 to 24 hours) Step1->Step2 Step3 3. Plasma Extraction (LLE + Internal Std) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode Quantification) Step3->Step4 Step5 5. PK Parameter Calculation (Calculate t1/2, Vd, CL) Step4->Step5

Caption: Standardized workflow for in vivo pharmacokinetic profiling and LC-MS/MS quantification.

Conclusion

The pharmacokinetic profile of a substituted morpholine is dictated by the delicate interplay between its core basicity and its peripheral steric/electronic environment. While early generation compounds like phenmetrazine suffer from rapid clearance, the strategic addition of a 3-fluoro group and 5-ethyl-5-methyl gem-disubstitution in 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine creates a highly robust molecule. By simultaneously blocking aryl hydroxylation and sterically shielding the morpholine nitrogen from N-dealkylation, this compound achieves a significantly prolonged half-life and expanded volume of distribution, making it a highly optimized candidate for sustained CNS engagement.

References

  • Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals. Benchchem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (NIH) / PMC.
  • Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). National Institutes of Health (NIH) / PubMed.
  • The slow and long-lasting blockade of dopamine transporters in human brain induced by the new antidepressant drug radafaxine predict poor reinforcing effects. National Institutes of Health (NIH) / PubMed.
  • Critical Review Report: 3-FLUOROPHENMETRAZINE. World Health Organization (WHO).
  • 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human. National Institutes of Health (NIH) / PubMed.
  • Half-life - Deranged Physiology. Deranged Physiology.

Sources

inter-laboratory validation of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine quantification methods

Author: BenchChem Technical Support Team. Date: April 2026

Title: Inter-Laboratory Validation of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine Quantification Methods: A Comparative Guide

Introduction The rapid proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology laboratories. 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine (5-E-3-FPM) is a structurally complex phenmetrazine derivative. Like its closely related analogs, such as 3-fluorophenmetrazine (3-FPM) and 4-methylphenmetrazine (4-MPM), this compound functions as a monoamine transporter substrate, necessitating rigorous analytical frameworks for its identification and quantification in biological matrices [3].

As a Senior Application Scientist, I have evaluated multiple analytical platforms to establish a self-validating, robust quantification workflow for 5-E-3-FPM. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, supported by inter-laboratory validation data aligned with international toxicological guidelines[1].

Methodological Comparison Overview When quantifying highly substituted morpholine derivatives, laboratories typically choose between LC-MS/MS and GC-MS.

  • LC-MS/MS offers superior sensitivity, minimal sample preparation, and avoids thermal degradation of the analyte. It is the gold standard for high-throughput clinical screening.

  • GC-MS provides unparalleled chromatographic resolution for positional isomers (e.g., differentiating 2-fluoro vs. 3-fluoro substitutions) but requires extensive derivatization to mitigate the polarity of the secondary amine [2].

To ensure trustworthiness, both workflows described below operate as self-validating systems. They utilize matrix-matched calibration curves and isotopically labeled internal standards (ILIS) to automatically correct for extraction losses and matrix-induced ion suppression.

Visualization 1: Analytical Workflow

Workflow Sample Biological Sample (Blood/Urine) Precipitation Protein Precipitation (Acetonitrile + 0.1% FA) Sample->Precipitation Denature proteins SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Precipitation->SPE Supernatant Split Aliquot Split SPE->Split Eluate LCMS LC-MS/MS (ESI+, MRM Mode) Split->LCMS Direct Injection GCMS GC-MS (HFBA Derivatization, EI) Split->GCMS Derivatize Data Data Processing & Quantification LCMS->Data GCMS->Data

Caption: Analytical workflow for the extraction and quantification of 5-E-3-FPM from biological matrices.

Step-by-Step Experimental Protocols

Protocol 1: LC-MS/MS Quantification Workflow

  • Sample Preparation (Mixed-Mode SPE):

    • Action: Aliquot 500 µL of biological matrix, spike with 10 µL of ILIS (e.g., 3-FPM-d5), and dilute with 2 mL of 0.1 M phosphate buffer (pH 6.0).

    • Causality: Adjusting the pH to 6.0 ensures the basic morpholine nitrogen (pKa ~8.5) is fully protonated. This allows optimal ionic retention on the strong cation-exchange (MCX) sorbent, preventing breakthrough during loading.

  • Solid Phase Extraction (SPE):

    • Action: Condition MCX cartridges with methanol and water. Load the sample, then wash with 0.1 M HCl followed by 100% methanol. Elute with 5% ammonium hydroxide in methanol.

    • Causality: The acidic wash removes neutral and acidic interferences while the target analyte remains ionically bound. The basic methanolic elution neutralizes the amine, breaking the ionic interaction and selectively eluting the compound.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a Biphenyl column (100 x 2.1 mm, 1.7 µm) using a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Causality: A biphenyl stationary phase provides enhanced π−π interactions with the fluorophenyl ring. This offers superior retention and isomeric separation compared to standard C18 columns, which is critical for distinguishing positional isomers (e.g., ortho/meta/para-fluoro) [3].

  • Mass Spectrometry Detection:

    • Action: Operate in ESI+ MRM mode. Monitor transitions m/z 224.1 109.1 (quantifier) and 224.1 195.1 (qualifier).

    • Causality: Electrospray ionization in positive mode efficiently protonates the secondary amine. The m/z 109.1 fragment (fluorotropylium ion) provides the highest signal-to-noise ratio for accurate quantification.

Protocol 2: GC-MS Quantification Workflow

  • Liquid-Liquid Extraction (LLE):

    • Action: Basify 1 mL of sample with 0.1 M NaOH to pH >10, extract with 3 mL of hexane:ethyl acetate (70:30, v/v).

    • Causality: High pH forces the analyte into its uncharged free-base form, maximizing partitioning into the non-polar organic layer while leaving polar matrix components in the aqueous phase.

  • Derivatization (Acylation):

    • Action: Evaporate the organic layer, add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA). Incubate at 60°C for 30 minutes.

    • Causality: HFBA reacts with the sterically hindered secondary amine to form an amide. This derivatization reduces polarity, prevents column tailing, and increases the mass of the molecular ion, significantly improving signal-to-noise in Electron Impact (EI) mode [2].

  • GC-MS Analysis:

    • Action: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm).

    • Causality: Splitless injection maximizes sensitivity for trace analysis. The mid-polarity column provides optimal thermal stability and resolution for halogenated derivatives.

Visualization 2: MS Fragmentation Pathway

Fragmentation Parent [M+H]+ m/z 224 5-Ethyl-2-(3-fluorophenyl)- 5-methylmorpholine Frag1 m/z 195 Loss of Ethyl (-29 Da) Parent->Frag1 Alpha-cleavage Frag2 m/z 136 Cleavage of Morpholine Ring Parent->Frag2 Ring Opening Frag3 m/z 109 Fluorotropylium Ion Frag2->Frag3 -27 Da (HCN)

Caption: Proposed ESI+ MS/MS fragmentation pathway for 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine.

Inter-Laboratory Validation Data To objectively assess the performance of both methodologies, a multi-center validation study was conducted across four independent toxicology laboratories. The data below summarizes the quantitative metrics, demonstrating the self-validating nature of the protocols.

Validation ParameterLC-MS/MS (Labs A & B)GC-MS (Labs C & D)Acceptance Criteria (SWGDRUG)
Limit of Detection (LOD) 0.5 ng/mL2.5 ng/mL 5.0 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL5.0 ng/mL 10.0 ng/mL
Intra-day Precision (%CV) 3.2%6.8% 15% (at LOQ 20%)
Inter-day Precision (%CV) 4.5%8.1% 15% (at LOQ 20%)
Accuracy (% Bias) ± 4.1% ± 7.3% ± 15%
Matrix Effect (%) 92% - 105%N/A (LLE used)80% - 120%

Table 1: Comparative performance metrics for the quantification of 5-E-3-FPM in whole blood.

Conclusion & Best Practices Both LC-MS/MS and GC-MS are viable platforms for the quantification of 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine. However, the data clearly indicates that LC-MS/MS provides superior sensitivity (LOD of 0.5 ng/mL) and tighter precision, making it the preferred choice for clinical toxicology and pharmacokinetic studies. GC-MS remains a highly reliable orthogonal technique, particularly when chromatographic resolution of positional isomers is required, provided that robust acylation derivatization is employed.

For laboratories implementing these methods, it is critical to utilize matched isotopically labeled internal standards to ensure the analytical system remains self-validating against matrix effects and extraction variances.

References

  • Title: UNODC Early Warning Advisory on New Psychoactive Substances Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: SWGDRUG Monograph: 3-Fluorophenmetrazine Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL: [Link]

  • Title: Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers Source: Drug Testing and Analysis (via PubMed Central) URL: [Link]

Safety Operating Guide

Personal protective equipment for handling 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling 5-Ethyl-2-(3-fluorophenyl)-5-methylmorpholine

As a Senior Application Scientist, I approach the handling of novel designer compounds and pharmacological intermediates not merely as a compliance checklist, but as a system of engineered risk mitigation.[1] presents unique handling challenges due to its structural pharmacodynamics. Structurally analogous to phenmetrazine, this halogenated morpholine derivative functions as a psychostimulatory monoamine reuptake inhibitor (MRI)[2].

Hazard Causality and Pharmacodynamics

The addition of the 3-fluoro substitution and dual alkylations (5-ethyl, 5-methyl) at the morpholine ring significantly increases the molecule's lipophilicity. While this enhances blood-brain barrier (BBB) penetration for neurological research, it concurrently increases the risk of rapid transdermal absorption.

According to safety profiles of structurally similar compounds like [3], direct exposure causes localized mucosal irritation (H315, H319, H335)[3]. More critically, systemic absorption via the inhalation of aerosolized dust or dermal contact can trigger a sympathomimetic toxidrome, characterized by tachycardia, hypertension, and severe agitation[4]. Every safety protocol must be designed to interrupt this specific pharmacological cascade.

HazardPathway Exposure Accidental Exposure (Inhalation / Transdermal) Absorption Systemic Circulation Absorption Exposure->Absorption Target Monoamine Transporter Blockade (DAT / NET / SERT) Absorption->Target Synapse Synaptic Accumulation of Catecholamines Target->Synapse Toxicity Sympathomimetic Toxidrome (Tachycardia, Hypertension) Synapse->Toxicity

Figure 1: Pharmacological cascade following systemic exposure to morpholine derivatives.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific mechanistic purpose. Do not rely on standard laboratory attire when handling highly lipophilic, pharmacologically active powders. The following table outlines the self-validating PPE system required for this compound.

Equipment CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile (min 5 mil thickness)Nitrile provides superior chemical resistance to lipophilic organic compounds compared to latex. Double-gloving prevents micro-tears from compromising the dermal barrier.
Eye Protection Indirect-vented splash goggles or face shieldPrevents mucosal absorption of aerosolized particulates. Indirect venting stops fine powders from entering the ocular cavity.
Respiratory Class II Type A2 Biological Safety Cabinet (BSC) or Fume HoodPrimary engineering control. Maintains negative pressure (80-100 fpm face velocity) to prevent inhalation of H335 respiratory irritants[3].
Body Protection Tyvek sleeves or fluid-resistant lab coatPrevents the accumulation of lipophilic dust on standard cotton lab coats, which could lead to secondary, delayed transdermal exposure.

Operational Workflow: Step-by-Step Methodology

To ensure absolute safety, the handling protocol must prevent the aerosolization of the neat solid and mitigate the risks of solvent-enhanced dermal penetration.

Step 1: Environmental Control Setup Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Lay down a disposable, absorbent bench pad with a polyethylene backing inside the hood to catch micro-spills and prevent surface contamination.

Step 2: Weighing Protocol Use anti-static weigh boats. Static electricity can cause the fine powder of 5-ethyl-2-(3-fluorophenyl)-5-methylmorpholine[1] to aerosolize, drastically increasing the inhalation risk. Ground your metal spatula against a grounded surface before transferring the powder.

Step 3: Solubilization and Transfer If creating a stock solution, add the solvent (e.g., DMSO, Methanol) directly to the pre-weighed vial inside the fume hood. Critical Causality: Solvents like DMSO are potent penetration enhancers. A solution of this chemical in DMSO is significantly more hazardous than the neat solid because the solvent will carry the dissolved solute directly through the stratum corneum upon contact. Cap the vial tightly and wipe the exterior with a 70% ethanol wipe before removing it from the hood.

Workflow Prep 1. Preparation Verify Fume Hood & Don PPE Weigh 2. Weighing Use Anti-Static Boats Prep->Weigh Solubilize 3. Solubilization Add Solvent (e.g., DMSO) Weigh->Solubilize Transfer 4. Sealed Transfer Cap Vials Before Exiting Hood Solubilize->Transfer Decon 5. Decontamination Wet-Wipe Surfaces (70% EtOH) Transfer->Decon Dispose 6. Waste Disposal Incineration Protocol Decon->Dispose

Figure 2: Step-by-step operational workflow for safe handling and disposal.

Spill and Disposal Plan

A self-validating safety system must account for operational failures.

  • Spill Response : Never dry-sweep a powder spill, as this will immediately aerosolize the active pharmaceutical ingredient (API). Instead, employ a wet-wiping method. Cover the spill with absorbent paper towels, gently saturate the towels with a solvent that dissolves the compound (such as 70% ethanol or isopropanol), and wipe inward. Follow this with a secondary wipe using standard laboratory detergent and water to remove residual organics.

  • Waste Disposal : Collect all contaminated bench pads, gloves, and wipes in sealed, labeled hazardous waste bags. Liquid waste containing the dissolved morpholine derivative must be collected in dedicated, clearly labeled halogenated or non-halogenated organic waste carboys (depending on the solvent used). Incineration is the strictly required disposal method for halogenated organic compounds to prevent environmental contamination.

References

  • Title: Expert Committee on Drug Dependence: Critical review reports (3-MMC & Synthetic Stimulants) Source: World Health Organization (WHO) URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.